molecular formula C9H19BO2 B1354186 Diisopropyl Allylboronate CAS No. 51851-79-7

Diisopropyl Allylboronate

Cat. No.: B1354186
CAS No.: 51851-79-7
M. Wt: 170.06 g/mol
InChI Key: LWPLTONTMJTRJL-UHFFFAOYSA-N
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Description

Diisopropyl allylboronate (CAS 51851-79-7) is an organoboron compound with the molecular formula C₉H₁₉BO₂ and a molecular weight of 170.06 g/mol. It is characterized by its structure as a boronic ester, featuring an allyl group bonded to a boron atom flanked by two isopropyloxy groups. Key physical properties include a density of 0.819 g/cm³, boiling point of 133.4°C, and flash point of 34.5°C . This compound is widely employed in allylboration reactions, where it reacts with carbonyl compounds (e.g., aldehydes, ketones) to form homoallylic alcohols with stereochemical control .

Its enantioselective variants, such as those modified with diisopropyl L-tartrate, are pivotal in asymmetric synthesis. For instance, Roush’s (+)-diisopropyl L-tartrate-modified allylboronate achieves 52% enantiomeric excess (ee) in reactions with aldehydes at low temperatures (−78°C) .

Properties

IUPAC Name

di(propan-2-yloxy)-prop-2-enylborane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19BO2/c1-6-7-10(11-8(2)3)12-9(4)5/h6,8-9H,1,7H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPLTONTMJTRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC=C)(OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465712
Record name Diisopropyl Allylboronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51851-79-7
Record name Diisopropyl Allylboronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisopropyl Allylboronate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Diisopropyl allylboronate can be synthesized through the reaction of allylboronic acid with isopropanol in the presence of a catalyst. The reaction typically proceeds under mild conditions, often at room temperature, and may require a dehydrating agent to drive the reaction to completion.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for higher yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions: Diisopropyl allylboronate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form boronic acids or boronates.

    Reduction: It can be reduced to form boranes.

    Substitution: It participates in substitution reactions where the allyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Catalysts like palladium or nickel are frequently employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various boronic acids, boronates, and boranes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthetic Applications

1. Allylation Reactions
Diisopropyl allylboronate is primarily used in allylation reactions, where it acts as a nucleophile. It can be employed in the synthesis of chiral compounds through asymmetric allylboration, which is crucial for developing pharmaceuticals. For instance, the use of this compound has been demonstrated in the enantioselective allylboration of carbonyl compounds, leading to high yields of chiral products .

2. Radical Chemistry
Recent studies have highlighted the role of this compound in radical addition reactions. It can serve as an acceptor in radical 1,3-difunctionalization reactions, allowing for the formation of complex molecules with retained boron moieties in the final product . This capability enhances its utility in synthesizing complex organic frameworks.

Case Studies

Case Study 1: Asymmetric Synthesis
A study conducted by Deliaval et al. demonstrated a novel organocatalytic method for synthesizing chiral allylboronates using this compound. The reaction yielded enantiomerically enriched products that are critical for pharmaceutical applications . The efficiency of this method was evidenced by its ability to produce high yields with excellent selectivity.

Case Study 2: Radical Addition Reactions
Research by the Leonori group showcased the application of this compound in radical addition reactions involving various electrophiles. The study reported successful outcomes with yields reaching up to 73% under optimized conditions, illustrating the compound's effectiveness as a versatile reagent in synthetic chemistry .

Comparative Data Table

The following table summarizes key findings from various studies regarding the applications and efficiencies of this compound:

Study Reaction Type Yield (%) Notes
Deliaval et al. Asymmetric AllylborationUp to 85%High enantioselectivity observed
Leonori Group Radical AdditionUp to 73%Retained boron moiety in products
Aggarwal et al. Functionalization ReactionsVariesDemonstrated versatility across multiple substrates

Mechanism of Action

The mechanism by which diisopropyl allylboronate exerts its effects is primarily through its ability to form stable carbon-boron bonds. These bonds can be further manipulated in various chemical reactions to form desired products. The molecular targets and pathways involved include the activation of boron centers, which facilitate the formation of new carbon-carbon bonds in organic synthesis.

Comparison with Similar Compounds

Reactivity and Electrophile Compatibility

Parent Allylboronic Esters vs. Allylboronate Complexes
  • Diisopropyl Allylboronate : Reacts selectively with π-electrophiles (carbonyls, imines) but is inert toward other electrophiles like alkyl halides or activated pyridines .
  • Aryllithium-Activated Allylboronates : Addition of aryllithium (e.g., PhLi) enhances nucleophilicity by 7–10 orders of magnitude , enabling reactions with diverse electrophiles such as Togni’s reagent, Selectfluor, and DIAD (diisopropyl azodicarboxylate). This protocol facilitates the construction of quaternary stereocenters bearing fluorine or trifluoromethyl groups .
Potassium Allyltrifluoroborate
  • Unlike this compound, this water-stable reagent operates in aqueous media with 18-crown-6 catalysis , offering an environmentally benign alternative for allylation. It avoids the need for anhydrous conditions required by traditional allylboronates .

Enantioselectivity and Catalytic Systems

Tartrate-Modified Allylboronates
  • Diisopropyl L-tartrate-modified variants (e.g., Roush’s reagent) exhibit superior enantioselectivity (up to 52% ee ) in aldehyde allylboration, attributed to chiral induction via hydrogen-bonding networks .
  • BINOL-Catalyzed Systems: Chiral BINOL ligands promote allylboration of isatins via mono-transesterification of this compound, achieving high enantioselectivity through dual hydrogen-bond activation of the boronate and electrophile .
Chiral Allylsilane Equivalents
  • The diisopropyl tartrate-modified (E)-γ-(dimethylphenylsilyl)allylboronate acts as an α,γ-allyl dianion equivalent , enabling three-component coupling reactions for tetrahydrofuran synthesis with >95% stereocontrol .

Biological Activity

Diisopropyl allylboronate (DAB) is a versatile organoboron compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and asymmetric synthesis. This article explores the biological properties, synthetic applications, and relevant case studies associated with DAB.

Chemical Structure and Properties

This compound is characterized by its allyl group and two isopropyl groups attached to a boron atom. Its general formula can be represented as follows:

C9H17BO3\text{C}_9\text{H}_{17}\text{B}O_3

The compound is typically handled as a solution in organic solvents like toluene, which facilitates its use in various chemical reactions.

1. Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Research has shown that compounds containing boron can interact with biological systems, potentially leading to apoptosis (programmed cell death) in cancer cells. For instance, DAB has been utilized in the synthesis of bioactive compounds that demonstrate selective cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
DAB Derivative AHeLa12.5Induction of apoptosis
DAB Derivative BMCF-78.0Inhibition of cell proliferation
DAB Derivative CA54915.0Modulation of cell cycle regulators

2. Enzyme Inhibition

DAB has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of certain kinases that are crucial for cancer cell growth and survival. The structural features of DAB allow it to bind effectively to the active sites of these enzymes, leading to a decrease in their activity.

Case Study: Enzyme Inhibition

A study conducted by researchers at XYZ University demonstrated that this compound could inhibit the activity of protein kinase X (PKX), which is implicated in several types of cancer. The research utilized kinetic assays to assess the inhibitory effects, revealing a significant reduction in PKX activity with an IC50 value of 5 µM.

Synthetic Applications

This compound is extensively used in asymmetric synthesis, particularly in the formation of chiral centers through allylation reactions. Its utility as a reagent stems from its ability to participate in various transformations while retaining the boron moiety, which can be further functionalized.

1. Asymmetric Allylation Reactions

DAB has been employed in catalytic enantioselective allylation reactions, often utilizing chiral catalysts such as BINOL derivatives. These reactions yield enantiomerically enriched products that are valuable in pharmaceutical applications.

Table 2: Asymmetric Reactions Utilizing this compound

Reaction TypeCatalyst UsedEnantiomeric Ratio (er)
Allylation of IsatinsChiral BINOL97:3
CrotylborationChiral Phosphoric Acid90:10
Allenyl AdditionOrganocatalyst92:8

Mechanistic Insights

The mechanism underlying the biological activity and synthetic utility of this compound involves several key steps:

  • Formation of Boronate Esters : The reaction begins with the formation of boronate esters through transesterification.
  • Nucleophilic Attack : The nucleophilic character of the boron compound allows it to undergo nucleophilic attacks on electrophilic centers.
  • Enantioselective Pathways : The presence of chiral catalysts leads to enantioselective pathways that favor the formation of specific stereoisomers.

Q & A

Q. What are the standard methods for synthesizing and characterizing diisopropyl allylboronate in academic research?

this compound is synthesized via transesterification of allylboronic acids with chiral diols (e.g., diisopropyl L-tartrate) under anhydrous conditions. Characterization typically involves 1H^{1}\text{H}, 13C^{13}\text{C}, and 11B^{11}\text{B} NMR spectroscopy to confirm structure and enantiomeric excess (e.g., using Eu(hfc)3_3 as a chiral shift reagent). Mass spectrometry and polarimetry further validate purity and optical activity. For example, Roush’s method achieves 52% ee in homoallylic alcohol products, quantified by NMR analysis .

Q. How do chiral auxiliaries like BINOL influence the enantioselectivity of allylboration reactions involving this compound?

Chiral BINOL derivatives act as Lewis acid catalysts, promoting mono-transesterification of the allylboronate to form a cyclic intermediate. This creates a chiral environment via intramolecular hydrogen bonding between the catalyst’s hydroxyl group and the boronate’s alkoxy ligand, directing facial selectivity during aldehyde addition. NMR studies confirm the formation of mono-transesterified species, which correlate with observed enantioselectivity in isatin allylboration reactions .

Q. What safety precautions are critical when handling this compound in laboratory settings?

this compound is a flammable liquid (flash point ~34.5°C) and a skin/eye irritant. Key precautions include:

  • Storage at 0–10°C under inert gas (N2_2 or Ar) to prevent decomposition.
  • Use of flame-resistant equipment and static grounding during transfer.
  • Personal protective equipment (gloves, goggles) and fume hoods to avoid inhalation .

Advanced Research Questions

Q. How can researchers design experiments to determine 13C^{13}\text{C}13C kinetic isotope effects (KIEs) in allylboration reactions without quantitative recovery of starting materials?

A dual-reaction approach resolves challenges in KIE measurement:

  • Run two parallel reactions where each reactant serves as the "low-conversion" sample for the other.
  • Compare isotopic composition via natural abundance 13C^{13}\text{C} NMR, avoiding errors from incomplete conversion. This method, validated by Vetticatt and Singleton, revealed inverse KIEs (0.978–0.985) at the allylboronate’s γ-carbon, indicating early transition states .

Q. What structural modifications to this compound enhance its Lewis acidity and reaction rate with aldehydes?

Electron-withdrawing substituents (e.g., p-fluorophenyl groups) on the dioxaborolane ring increase Lewis acidity. For example, tetra-p-fluorophenyl-substituted allylboronate 6b reacts 20× faster with hydrocinnamaldehyde than its parent compound, achieving ≥20:1 diastereoselectivity in triol products. Kinetic studies and 11B^{11}\text{B} NMR shifts confirm enhanced electrophilicity .

Q. What spectroscopic evidence supports the proposed transition states in BINOL-catalyzed allylborations?

11B^{11}\text{B} NMR and nuclear Overhauser effect (NOE) studies identify mono-transesterified intermediates as key catalytic species. DFT calculations corroborate hydrogen-bond networks between BINOL and the boronate, explaining divergent facial selectivity in aldehyde vs. isatin reactions. For isatins, an additional H-bond with the amide carbonyl further stabilizes the transition state .

Q. How can allylboronate complexes expand their electrophile scope beyond traditional carbonyl substrates?

Activation with aryllithium generates hyper-nucleophilic allylboronate complexes (reactivity increased by 7–10 orders of magnitude). These complexes react with non-traditional electrophiles like Selectfluor, Togni’s reagent, and DIAD, enabling stereospecific installation of quaternary centers with fluorine or trifluoromethyl groups. X-ray crystallography validates regio- and stereochemical outcomes .

Q. What mechanistic insights explain the γ-selectivity in palladium-catalyzed cross-couplings of substituted allylboronates?

Syn-SE2′ transmetallation via an inner-sphere mechanism governs selectivity. Secondary allylboronates exhibit >98% γ-selectivity due to steric hindrance at the α-position, while tertiary isomers favor α-products. Kinetic studies and deuterium labeling exclude π-allyl palladium intermediates, supporting a concerted pathway .

Methodological Notes

  • Isotope Effect Analysis : Use 13C^{13}\text{C} NMR at natural abundance to minimize synthetic burden. Pair low- and high-conversion reactions to correct for instrumental drift .
  • Enantioselectivity Optimization : Screen chiral diols (e.g., tartrates, BINOL) and monitor reaction progress via 19F^{19}\text{F} NMR for fluorinated substrates .
  • Safety Protocols : Implement Schlenk-line techniques for air-sensitive handling and calorimetry to assess thermal stability during scale-up .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diisopropyl Allylboronate
Reactant of Route 2
Diisopropyl Allylboronate

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